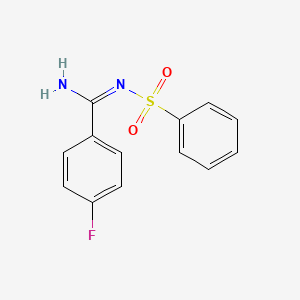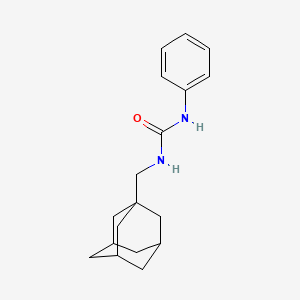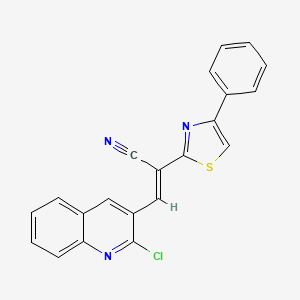
N'-(benzenesulfonyl)-4-fluorobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide typically involves the reaction of 4-fluorobenzenecarboximidamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom on the benzene ring.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfonamides.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Resulting from the oxidation of the benzenesulfonyl group.
Coupled Products: Formed through palladium-catalyzed coupling reactions.
Scientific Research Applications
N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes . The compound’s fluorine atom and sulfonyl group play crucial roles in its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A reagent used for electrophilic fluorination and amination reactions.
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups that exhibit antimicrobial and anticancer activities.
Sulfonyl Fluorides: Compounds with a sulfonyl fluoride group that are used in various synthetic transformations.
Uniqueness
N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide is unique due to the combination of its fluorobenzene and benzenesulfonyl moieties, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and biomedical research .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-4-fluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-11-8-6-10(7-9-11)13(15)16-19(17,18)12-4-2-1-3-5-12/h1-9H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTITOYTTVCNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=C(C=C2)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinol dihydrochloride](/img/structure/B5275591.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5275602.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5275605.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5275611.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5275621.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5275627.png)
![2-(3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetamide](/img/structure/B5275632.png)
![ETHYL 2-[(4-ISOPROPYLPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B5275635.png)
![4-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}morpholine](/img/structure/B5275636.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5275638.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide](/img/structure/B5275645.png)
![3',4'-dimethoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5275651.png)

